molecular formula C11H13FN2O B1488692 2-(3-Aminoazetidin-1-yl)-1-(4-fluorophenyl)ethan-1-one CAS No. 2097976-82-2

2-(3-Aminoazetidin-1-yl)-1-(4-fluorophenyl)ethan-1-one

Cat. No. B1488692
CAS RN: 2097976-82-2
M. Wt: 208.23 g/mol
InChI Key: CWJRGGKSECSIQU-UHFFFAOYSA-N
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Description

2-(3-Aminoazetidin-1-yl)-1-(4-fluorophenyl)ethan-1-one, commonly referred to as 2-Amino-1-phenylethan-1-one or 2-APPE, is an organic compound that has been studied in recent years due to its potential applications in scientific research. It is a member of the azaheterocycle family, which consists of compounds that contain a nitrogen atom in the ring structure. 2-APPE is a versatile compound that has a wide range of applications in organic synthesis, medicinal chemistry, and drug design.

Scientific Research Applications

Antibacterial Applications

Fluoroquinolones, featuring aminophenyl groups as novel substituents, have shown potent antibacterial activities against both Gram-positive and Gram-negative bacteria. This class of compounds, including derivatives with azetidinyl groups, demonstrates significantly enhanced potency compared to known antibacterial agents, indicating their potential as novel therapeutic options for bacterial infections (Kuramoto et al., 2003).

Antimicrobial Activity

Compounds synthesized from fluoro-phenyl ethanones have been evaluated for their antimicrobial activity, showcasing the versatility of fluoro-phenyl derivatives in developing new antimicrobial agents. These compounds' structure-activity relationships suggest their potential in treating various microbial infections (Nagamani et al., 2018).

Anticonvulsant Activity

Research into 2-(4-fluorophenyl)-based compounds has revealed significant anticonvulsant activities, indicating their potential in developing treatments for epilepsy and other seizure disorders. These studies highlight the importance of the fluorophenyl group in modulating neurological activity (Bihdan, 2019).

properties

IUPAC Name

2-(3-aminoazetidin-1-yl)-1-(4-fluorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FN2O/c12-9-3-1-8(2-4-9)11(15)7-14-5-10(13)6-14/h1-4,10H,5-7,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWJRGGKSECSIQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1CC(=O)C2=CC=C(C=C2)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Aminoazetidin-1-yl)-1-(4-fluorophenyl)ethan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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